![molecular formula C12H21NO4 B13144409 (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid is an organic compound that belongs to the class of leucine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid typically involves the reaction of leucine with 4-methyl-2-oxopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of automated synthesizers and continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
科学研究应用
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid include:
Leucine: A branched-chain amino acid with similar structural features.
Isoleucine: Another branched-chain amino acid with a similar backbone structure.
Valine: A branched-chain amino acid with comparable chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and stereochemistry, which confer unique chemical reactivity and potential applications. The presence of the 4-methyl-2-oxopentanoyl group, in particular, distinguishes it from other leucine derivatives and contributes to its distinct properties.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-7(2)5-9(12(16)17)13-11(15)10(14)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI 键 |
LCYMNWDIWHFPBT-VIFPVBQESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)CC(C)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


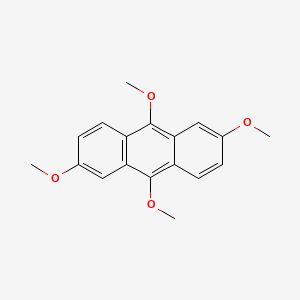

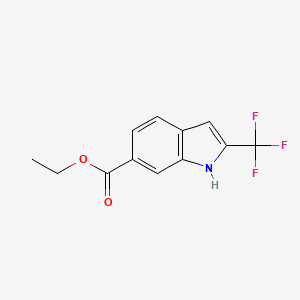
![3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline](/img/structure/B13144355.png)
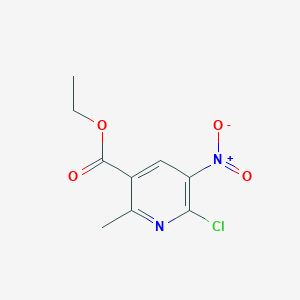
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
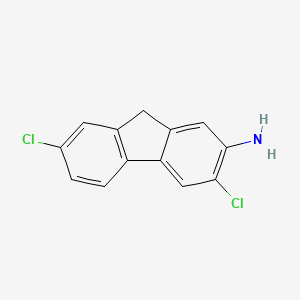
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)

![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
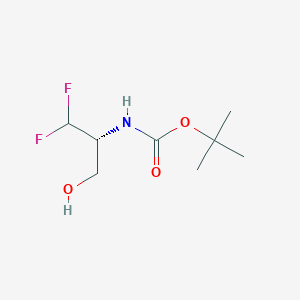
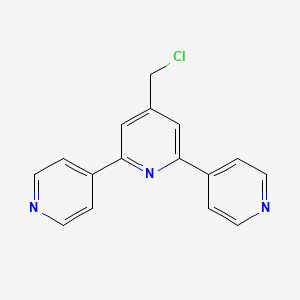

![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
